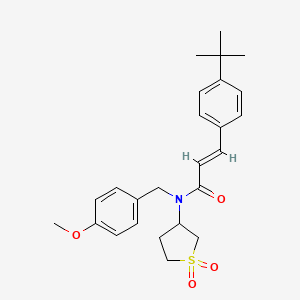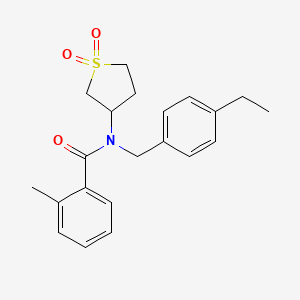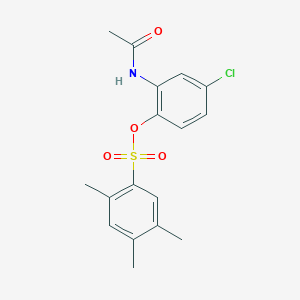![molecular formula C13H16FNO5S B12127499 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B12127499.png)
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid is a sulfonamide compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique chemical structure, which includes a morpholine ring substituted with dimethyl groups and a sulfonyl group attached to a fluorobenzoic acid moiety. The molecular formula of this compound is C13H16FNO5S, and it has a molecular weight of approximately 317.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Sulfonyl Group: The dimethylmorpholine is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to introduce the sulfonyl group.
Attachment to Fluorobenzoic Acid: The resulting sulfonylated morpholine is then coupled with 4-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The morpholine ring may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]benzoic acid: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group and the fluorobenzoic acid moiety provides a distinct set of properties that make this compound valuable in various research applications .
Properties
Molecular Formula |
C13H16FNO5S |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)sulfonyl-4-fluorobenzoic acid |
InChI |
InChI=1S/C13H16FNO5S/c1-8-6-15(7-9(2)20-8)21(18,19)12-5-10(13(16)17)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
WVOJRRGMQWUFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B12127428.png)

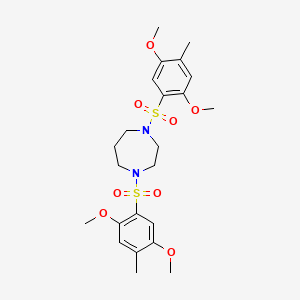
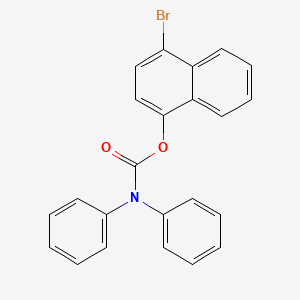
![[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12127435.png)
![ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127447.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127468.png)
![2'-Methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12127470.png)
